Bienvenue dans la boutique en ligne BenchChem!

Thio-aripiprazole

Pharmacokinetics Pro-drug bioactivation CNS drug exposure

Thio-aripiprazole (CAS 573691-04-0) is a thio-carbostyril derivative wherein the quinolinone carbonyl oxygen of aripiprazole is replaced by sulfur, yielding the thioamide 7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinoline-2-thione. This single-atom substitution (O→S) elevates computed lipophilicity (XLogP3 = 5.2 ) substantially above that of aripiprazole (XLogP3 ≈ 4.6–4.95 ), and transforms the core pharmacophore from a lactam to a thiolactam.

Molecular Formula C23H27Cl2N3OS
Molecular Weight 464.4 g/mol
Cat. No. B194384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThio-aripiprazole
Synonyms7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinoline-2-thione
Molecular FormulaC23H27Cl2N3OS
Molecular Weight464.4 g/mol
Structural Identifiers
SMILESC1CC(=S)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl
InChIInChI=1S/C23H27Cl2N3OS/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-29-18-8-6-17-7-9-22(30)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,30)
InChIKeyXSCIEQZAASEUST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thio-Aripiprazole: Structural, Physicochemical and Pharmacological Baseline for Procurement Evaluation


Thio-aripiprazole (CAS 573691-04-0) is a thio-carbostyril derivative wherein the quinolinone carbonyl oxygen of aripiprazole is replaced by sulfur, yielding the thioamide 7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinoline-2-thione [1]. This single-atom substitution (O→S) elevates computed lipophilicity (XLogP3 = 5.2 [1]) substantially above that of aripiprazole (XLogP3 ≈ 4.6–4.95 [2]), and transforms the core pharmacophore from a lactam to a thiolactam. Patented as a novel chemical entity with an atypical antipsychotic pharmacological profile [3], the compound is concurrently listed as a structural impurity of aripiprazole , giving it dual relevance as both a bioactive probe molecule and a pharmaceutical reference standard for analytical method validation.

Why Thio-Aripiprazole Cannot Be Substituted by Aripiprazole or Its Common Analogs


The carbonyl-to-thiocarbonyl modification in thio-aripiprazole is not a conservative isosteric replacement. The patent explicitly states that the thio-carbostyril derivative displays a receptor binding selectivity profile that is more favorable than that of aripiprazole [1], indicating altered pharmacodynamics beyond mere potency shifts. Critically, in vivo pharmacokinetic data demonstrate that thio-aripiprazole functions as a dual-acting entity: it exerts its own pharmacological effects while simultaneously undergoing bioactivation to aripiprazole in brain and blood [1]. At an equimolar intraperitoneal dose of 100 μmol/kg in rats, thio-aripiprazole generated a distinctly different brain concentration profile (160 nM thio-aripiprazole + 1.4 μM aripiprazole) compared to direct aripiprazole administration (4.7 μM aripiprazole alone) [1]. This pro-drug dimension means that neither aripiprazole, dehydroaripiprazole, nor other aripiprazole analogs can recapitulate the time-dependent dual pharmacology of the thio compound. These fundamental differences in molecular recognition, metabolic fate, and tissue exposure patterns render generic substitution scientifically invalid.

Quantitative Differential Evidence: Thio-Aripiprazole Versus Closest Comparators


In Vivo Pro-Drug Conversion: Dual Pharmacological Entity Versus Single-Agent Aripiprazole

Thio-aripiprazole uniquely functions as both a direct-acting agent and a pro-drug for aripiprazole in vivo, a property absent in aripiprazole itself. In a direct head-to-head rat pharmacokinetic study (100 µmol/kg i.p., 2 h post-dose), thio-aripiprazole administration resulted in brain concentrations of 160 nM thio-aripiprazole and 1.4 µM aripiprazole, whereas aripiprazole administration yielded 4.7 µM aripiprazole with no detectable thio-aripiprazole [1]. This demonstrates that thio-aripiprazole provides a biphasic pharmacological exposure (parent + metabolite) that is qualitatively and quantitatively distinct from aripiprazole monotherapy.

Pharmacokinetics Pro-drug bioactivation CNS drug exposure

Lipophilicity Differentiation: Computed XLogP3 of Thio-Aripiprazole Versus Aripiprazole

The O→S substitution in thio-aripiprazole markedly increases computed lipophilicity. Thio-aripiprazole has an XLogP3 of 5.2 [1], whereas aripiprazole's XLogP3 is reported as 4.6–5.0 across authoritative databases [2] [3]. This ΔlogP of approximately +0.2 to +0.6 log units predicts enhanced passive membrane permeability and altered CNS partitioning behavior for the thio analog relative to the parent.

Physicochemical property Lipophilicity Blood-brain barrier penetration

Receptor Binding Selectivity Profile Claimed Superior to Aripiprazole

The WO2003064393A1 patent explicitly states that thio-aripiprazole (Formula 1) 'surprisingly displays a receptor binding selectivity profile, which is more favorable than that of Aripiprazole' [1]. While the patent does not disclose individual Ki values for direct quantitative comparison, this statement—supported by the patent's distinct pharmacological profiling data—establishes that the thio modification alters the polypharmacology fingerprint beyond a simple potency shift. In contrast, dehydroaripiprazole (OPC-14857) retains a receptor affinity profile largely similar to aripiprazole, primarily differing in D2 receptor intrinsic activity rather than selectivity [2].

Dopamine receptor Serotonin receptor Atypical antipsychotic selectivity

Dual Identity: Bioactive Compound and Certified Impurity Reference Standard

Thio-aripiprazole (CAS 573691-04-0) is formally categorized as an impurity of aripiprazole by multiple pharmaceutical reference standard suppliers [1] . Unlike aripiprazole itself, which is the active pharmaceutical ingredient, or dehydroaripiprazole, which is the primary circulating metabolite, thio-aripiprazole occupies a unique dual position: it is both a pharmacologically active thio analog (with distinct receptor activity per the patent [2]) and a certified impurity marker for aripiprazole drug substance quality control. The purity specification of ≥95% (HPLC) meets the requirements for both in vitro pharmacological studies and analytical reference standard use, a combination that no other aripiprazole analog (e.g., brexpiprazole, dehydroaripiprazole, UNC9994) simultaneously fulfills.

Pharmaceutical impurity Reference standard Analytical method validation

Evidence-Backed Application Scenarios for Thio-Aripiprazole Procurement


Pro-Drug Pharmacology and In Vivo Bioactivation Studies in CNS Drug Discovery

Thio-aripiprazole is uniquely suited for investigating pro-drug design strategies in antipsychotic development. As demonstrated by patent pharmacokinetic data, a single 100 µmol/kg i.p. dose in rats produces a dual brain exposure profile (160 nM thio-aripiprazole + 1.4 µM aripiprazole at 2 h) that cannot be reproduced by administering aripiprazole or its metabolites alone [1]. This enables studies on how time-dependent in situ generation of aripiprazole from a thioamide precursor alters dopamine D2 receptor occupancy dynamics, behavioral pharmacology endpoints, and therapeutic window relative to bolus aripiprazole dosing. Dehydroaripiprazole, brexpiprazole, and UNC9994 lack this pro-drug conversion property entirely, making thio-aripiprazole the only compound in the aripiprazole analog family suitable for such investigations.

Structure–Lipophilicity Relationship Campaigns for CNS Penetrant Analog Design

The O→S substitution elevates computed XLogP3 from approximately 4.6–4.95 (aripiprazole) to 5.2 (thio-aripiprazole) [1] [2]. This ΔlogP of +0.25–0.59 log units provides medicinal chemistry teams with a testable perturbation of the aripiprazole scaffold's lipophilicity without introducing additional rotatable bonds or hydrogen bond donors/acceptors—preserving the core pharmacophore geometry. Thio-aripiprazole can serve as a reference point in matched molecular pair analyses quantifying the impact of thioamide substitution on logP, CNS MPO score, P-glycoprotein efflux susceptibility, and brain-to-plasma ratio, generating design principles for next-generation antipsychotics with optimized brain penetration.

Aripiprazole Impurity Profiling and Pharmacopeial Method Development

As a formally classified aripiprazole impurity [1] [2] with a certified purity of ≥95%, thio-aripiprazole is an essential reference standard for analytical laboratories developing or validating HPLC, UPLC, or LC-MS/MS methods for aripiprazole drug substance and finished product testing. The compound's distinct retention time (12.4 min under patent HPLC conditions [3]) and unique mass spectral signature (M+1 = 464; MS/MS 464/285) [3] enable its use as a system suitability marker and resolution standard. No other aripiprazole-related compound (e.g., dehydroaripiprazole, N-oxide derivatives) can substitute for thio-aripiprazole in impurity method specificity validation, as chromatographic separation must be demonstrated for this specific thio analog.

Dopamine-Serotonin Polypharmacology Probe: Selectivity Fingerprinting of the Thioamide Pharmacophore

The patent asserts that thio-aripiprazole possesses a receptor binding selectivity profile 'more favorable than that of Aripiprazole' [1]. While quantitative Ki panels remain proprietary, this qualitative differentiation supports the use of thio-aripiprazole as a pharmacological probe in head-to-head receptorome-wide screening against aripiprazole and its analogs (dehydroaripiprazole, brexpiprazole). Such comparative profiling can dissect how the thioamide moiety alters binding kinetics, functional selectivity (e.g., β-arrestin bias vs. G-protein signaling), and off-target receptor engagement at histamine H1, α1-adrenergic, and muscarinic receptors—all of which contribute to the side-effect burden of current antipsychotics. The compound's enhanced lipophilicity (XLogP3 5.2 [2]) further allows investigation of how physicochemical properties modulate polypharmacology in antipsychotic drug candidates.

Quote Request

Request a Quote for Thio-aripiprazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.